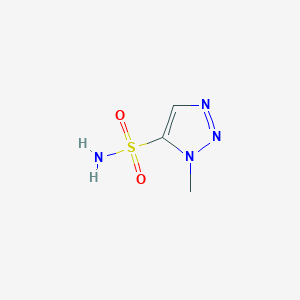

1-méthyl-1H-1,2,3-triazole-5-sulfonamide

Vue d'ensemble

Description

1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a chemical compound with the molecular formula C3H6N4O2S . It is a member of the triazole family, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonamide and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate .Molecular Structure Analysis

The molecular structure of 1-methyl-1H-1,2,3-triazole-5-sulfonamide consists of a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The triazole ring is substituted at the 1-position with a methyl group and at the 5-position with a sulfonamide group .Physical and Chemical Properties Analysis

1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a powder with a molecular weight of 162.17 .Applications De Recherche Scientifique

Découverte de médicaments

Le 1-méthyl-1H-1,2,3-triazole-5-sulfonamide et ses dérivés sont largement utilisés dans la découverte de médicaments en raison de leurs activités biologiques diverses. Ils servent de structure de base dans diverses classes de médicaments, notamment les médicaments antibactériens, antifongiques, anticancéreux et antiviraux .

Synthèse organique

Ces composés jouent un rôle important dans la synthèse organique, agissant comme blocs de construction pour créer des molécules complexes. Leurs propriétés chimiques uniques facilitent diverses réactions et processus de catalyse .

Chimie des polymères

En chimie des polymères, les dérivés du this compound sont utilisés pour modifier les polymères, améliorant ainsi leurs propriétés pour des applications spécifiques telles qu'une durabilité accrue ou une biocompatibilité .

Chimie supramoléculaire

Le cycle triazole est impliqué dans la chimie supramoléculaire où il contribue à la conception de nouveaux matériaux avec des fonctionnalités avancées grâce à l'auto-assemblage moléculaire .

Bioconjugaison et biologie chimique

Ces composés sont utilisés dans les techniques de bioconjugaison pour relier des biomolécules les unes aux autres ou à des supports solides, ce qui est crucial en biologie chimique pour l'étude des systèmes biologiques .

Imagerie fluorescente

Les dérivés du triazole sont utilisés dans l'imagerie fluorescente en raison de leur capacité à agir comme des marqueurs fluorescents, aidant à la visualisation des processus biologiques .

Science des matériaux

En science des matériaux, ces composés contribuent au développement de nouveaux matériaux avec des propriétés souhaitées telles que la conductivité ou la stabilité thermique .

Activités antimicrobiennes

Plus précisément, le this compound a été testé pour ses activités antimicrobiennes contre diverses souches de bactéries et de champignons, montrant des résultats prometteurs dans la lutte contre les infections .

Safety and Hazards

The safety information for 1-methyl-1H-1,2,3-triazole-5-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for 1-methyl-1H-1,2,3-triazole-5-sulfonamide are not available in the retrieved data, research into triazole derivatives continues to be a promising area in medicinal chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Mécanisme D'action

- Triazole compounds, including 1-methyl-1H-1,2,3-triazole-5-sulfonamide, can bind to various targets due to their nitrogenous heterocyclic moiety. These targets may include enzymes, receptors, or other biomolecules .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

1-Methyl-1H-1,2,3-triazole-5-sulfonamide plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds, engage in dipole-dipole interactions, and participate in π–π stacking. These interactions enhance its solubility and affinity with biological targets. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with microbial enzymes, thereby exerting antibacterial effects .

Cellular Effects

The effects of 1-methyl-1H-1,2,3-triazole-5-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including microbial cells, where it inhibits growth and proliferation. The compound’s ability to interact with enzymes and proteins within cells leads to alterations in cellular activities, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, 1-methyl-1H-1,2,3-triazole-5-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to fit into enzyme active sites, disrupting normal biochemical processes. This mechanism of action is crucial for its role as an antibacterial agent, where it targets microbial enzymes to inhibit their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-1,2,3-triazole-5-sulfonamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its activity over extended periods. Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-1,2,3-triazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

1-Methyl-1H-1,2,3-triazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The compound’s metabolism may also produce active metabolites that contribute to its therapeutic effects .

Transport and Distribution

Within cells and tissues, 1-methyl-1H-1,2,3-triazole-5-sulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of 1-methyl-1H-1,2,3-triazole-5-sulfonamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its targets. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propriétés

IUPAC Name |

3-methyltriazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIDXOMPVIQADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

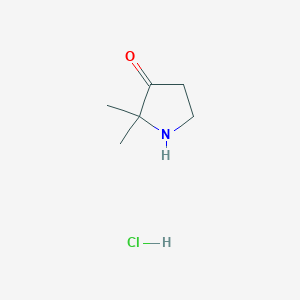

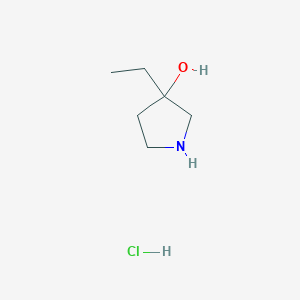

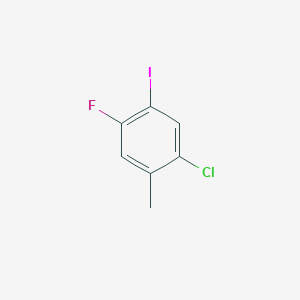

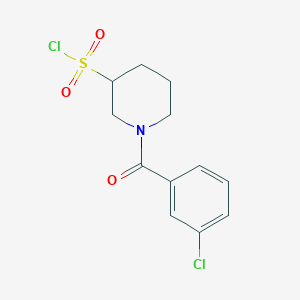

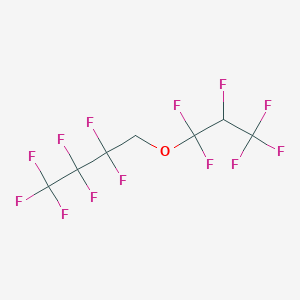

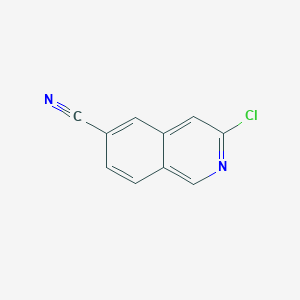

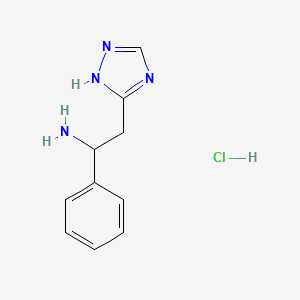

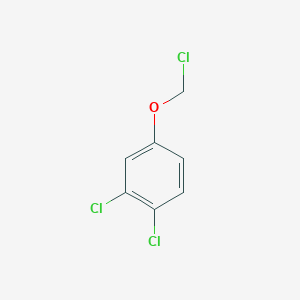

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)